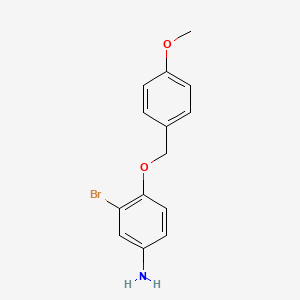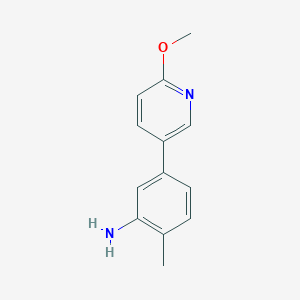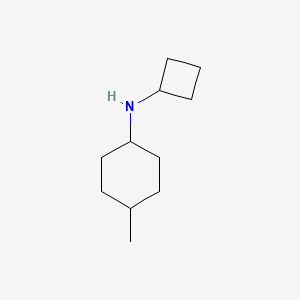
2-(Tetracos-15-enoylamino)ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
2-(Tetracos-15-enoylamino)ethanesulfonic acid can be synthesized through the conjugation of nervonic acid with taurine. The synthetic route involves the reaction of nervonic acid with taurine in the presence of coupling agents and catalysts under controlled conditions . The reaction typically requires anhydrous conditions and inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale lipidomic analysis and purification techniques to isolate the compound from biological samples .
Analyse Chemischer Reaktionen
2-(Tetracos-15-enoylamino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Tetracos-15-enoylamino)ethanesulfonic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Tetracos-15-enoylamino)ethanesulfonic acid involves its interaction with FAAH, where it acts as a substrate . This interaction leads to the modulation of endocannabinoid signaling pathways. Additionally, this compound can activate members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4 . These pathways are crucial for its effects on neuronal signaling and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
2-(Tetracos-15-enoylamino)ethanesulfonic acid is unique among fatty acid-taurine conjugates due to its specific structure and biological activity. Similar compounds include:
N-Arachidonoyl Taurine: Another fatty acid-taurine conjugate with different fatty acid moiety.
N-Oleoyl Taurine: A conjugate with oleic acid, showing different metabolic and signaling properties.
N-Palmitoyl Taurine: A conjugate with palmitic acid, used in different biochemical studies. This compound stands out due to its specific interaction with FAAH and its role in modulating calcium channels.
Eigenschaften
CAS-Nummer |
1942003-30-6 |
|---|---|
Molekularformel |
C26H51NO4S |
Molekulargewicht |
473.8 g/mol |
IUPAC-Name |
2-(tetracos-15-enoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C26H51NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h9-10H,2-8,11-25H2,1H3,(H,27,28)(H,29,30,31) |
InChI-Schlüssel |
QIEYQUYASMRRHE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Methoxyphenyl)methoxy]-2-methylaniline](/img/structure/B1464560.png)

![3-chloro-N-[2-(pyridin-3-yl)ethyl]pyrazin-2-amine](/img/structure/B1464564.png)
![2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol](/img/structure/B1464566.png)









